molecular formula C20H24ClN5O B5597717 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5597717
M. Wt: 385.9 g/mol
InChI Key: SGAYJJZVFOZMEN-UHFFFAOYSA-N
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Description

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a compound that belongs to a class of organic molecules characterized by the presence of piperazinyl and piperidinyl groups attached to a pyrimidine ring. This molecular structure is notable for its potential in various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities, as suggested by the study of similar pyrimidine derivatives (Mattioda et al., 1975).

Synthesis Analysis

The synthesis of 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and related compounds involves multi-step chemical reactions starting from basic heterocyclic compounds. For instance, piperazinyl-glutamate-pyrimidines, which share a similar synthetic route, are prepared with modifications at the 4-position of the pyrimidine leading to potent P2Y12 antagonists (Parlow et al., 2009). Another example includes the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines using bis(benzofuran-enaminone) hybrid as a key intermediate, demonstrating the versatility of synthetic approaches in creating complex pyrimidine derivatives (Mekky et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives, such as 1-aryl- or 1-heteroaryl-piperazinylbutyl derivatives, through techniques like solid-state NMR spectroscopy and X-ray diffraction, reveals detailed insights into the conformation and electron distribution within the molecule. These studies indicate that the piperazine ring nitrogen is protonated, and the pyridopyrimidine fragment is essentially planar, with specific conformational preferences for the substituents in these cis-fused bicyclic systems (Pisklak et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and similar compounds often include nucleophilic attacks, ring closure reactions, and electrophilic substitutions. For instance, the electrophilic fluorination of a trimethylstannyl precursor of a related compound demonstrates the synthesis of radiolabeled molecules for imaging purposes, showcasing the chemical versatility of pyrimidine derivatives (Eskola et al., 2002).

Scientific Research Applications

Synthesis and Pharmacological Properties

A series of new 4-piperazinopyrimidines bearing a methylthio substituent in the 5 position of the pyrimidine ring have been synthesized. These compounds have displayed a very interesting profile, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting their potential for various pharmacological applications (Mattioda et al., 1975).

Metabolism and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, identified by its chemical structure related to 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, were examined in rats, dogs, and humans. The study showed that the compound is eliminated by both metabolism and renal clearance, providing insights into its potential therapeutic applications and safety profile (Sharma et al., 2012).

Antagonistic Activity for Platelet Aggregation

Piperazinyl-glutamate-pyrimidines have been prepared and identified as highly potent P2Y12 antagonists, which are crucial for inhibiting platelet aggregation. This research suggests their potential use in preventing thrombotic events (Parlow et al., 2009).

Structural and Theoretical Studies

New 1-aryl- or 1-heteroaryl-piperazinylbutyl derivatives with pyrido[1,2-c]pyrimidine imide moiety have been synthesized and analyzed for their higher selectivity to 5-HT1A receptors. Structural studies, including solid-state NMR spectroscopy and X-ray crystallography, along with theoretical calculations, have provided valuable insights into the molecular properties and potential receptor interactions of these compounds (Pisklak et al., 2008).

Anticancer Activity

Thieno[3,2-d]pyrimidines incorporated with a piperazine unit have been designed and synthesized as putative anti-cancer agents. These compounds were inspired by the structure of protein tyrosine kinase inhibitors, indicating their potential application in cancer therapy (Min, 2012).

Safety and Hazards

The safety and hazards associated with “4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” are not specified in the sources retrieved .

properties

IUPAC Name

(3-chlorophenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c21-17-6-4-5-16(15-17)19(27)25-13-11-24(12-14-25)18-7-8-22-20(23-18)26-9-2-1-3-10-26/h4-8,15H,1-3,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAYJJZVFOZMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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